molecular formula C8H6F3N5 B13473705 (1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine

(1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine

Cat. No.: B13473705
M. Wt: 229.16 g/mol
InChI Key: ZSGSKYZLAHYZBI-UHFFFAOYSA-N
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Description

(1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine is a chemical compound characterized by the presence of trifluorophenyl and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine typically involves the reaction of 2,3,4-trifluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2,3,4-Trifluorophenyl)methanamine: A related compound with similar structural features but lacking the tetrazole ring.

    (2,3,4-Trifluorophenyl)ethanamine: Another similar compound with an ethyl group instead of the methylene group.

Uniqueness

(1-(2,3,4-Trifluorophenyl)-1h-tetrazol-5-yl)methanamine is unique due to the presence of both trifluorophenyl and tetrazolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6F3N5

Molecular Weight

229.16 g/mol

IUPAC Name

[1-(2,3,4-trifluorophenyl)tetrazol-5-yl]methanamine

InChI

InChI=1S/C8H6F3N5/c9-4-1-2-5(8(11)7(4)10)16-6(3-12)13-14-15-16/h1-2H,3,12H2

InChI Key

ZSGSKYZLAHYZBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N2C(=NN=N2)CN)F)F)F

Origin of Product

United States

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